methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate physical and chemical properties
methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile biological activities and synthetic tractability.[1][2][3] This technical guide focuses on a specific, functionalized derivative: methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. As a senior application scientist, this document aims to provide a comprehensive overview of this compound's physical and chemical properties, a plausible synthetic route with detailed experimental considerations, and an exploration of its potential applications, all grounded in established scientific principles.
Compound Identity and Properties
Structural and General Data
Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a substituted pyrazole with a bromine atom at the 4-position, an isopropyl group at the N1-position, and a methyl ester at the 5-position. These features make it a valuable intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 1518693-06-5 | |
| Molecular Formula | C₈H₁₁BrN₂O₂ | |
| Molecular Weight | 247.09 g/mol | Calculated |
| Predicted pKa | -1.59 ± 0.10 |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR:
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Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups.
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Methyl ester: A singlet for the OCH₃ protons.
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Pyrazole ring: A singlet for the C3-H proton.
¹³C NMR:
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Signals corresponding to the isopropyl carbons, the methyl ester carbon, the carbonyl carbon, and the three distinct pyrazole ring carbons.
Mass Spectrometry:
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The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
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Fragmentation patterns would likely involve the loss of the methyl ester group, the isopropyl group, and potentially the bromine atom.
Infrared (IR) Spectroscopy:
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A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹).[4]
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C-H stretching vibrations for the alkyl groups.
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C=N and C=C stretching vibrations characteristic of the pyrazole ring.
Synthesis and Experimental Protocols
A plausible and efficient synthesis of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate can be envisioned in a three-step sequence, adapting established methodologies for pyrazole synthesis.[5][6]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Step 1: Pyrazole Ring Formation via Cyclocondensation
The core pyrazole ring can be constructed through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
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Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent such as ethanol.
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Add isopropylhydrazine to the solution.
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Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting crude ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate by column chromatography on silica gel.
-
-
Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
Step 2: Electrophilic Bromination
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.
-
Protocol:
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Dissolve the product from Step 1 in a suitable solvent like N,N-dimethylformamide (DMF).
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Cool the solution in an ice bath.
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Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
-
Causality: NBS serves as a source of electrophilic bromine, which selectively attacks the electron-rich C4 position of the pyrazole ring.
Step 3: Transesterification
The ethyl ester can be converted to the desired methyl ester via transesterification.
-
Protocol:
-
Dissolve the brominated pyrazole from Step 2 in an excess of methanol.
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Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
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Upon completion, cool the reaction and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
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Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
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The final product, methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, can be further purified by recrystallization or column chromatography.
-
-
Causality: The acidic conditions protonate the carbonyl oxygen of the ethyl ester, making it more susceptible to nucleophilic attack by methanol, leading to the exchange of the ethoxy group for a methoxy group.
Chemical Reactivity and Potential Applications
The structure of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate offers several avenues for further chemical transformations, making it a versatile building block.
Diagram of Potential Reactions
Caption: Key reactive sites and potential transformations.
Cross-Coupling Reactions
The C4-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions.[7]
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Suzuki Coupling: Reaction with boronic acids can introduce a variety of aryl or heteroaryl groups at the C4 position, allowing for the synthesis of complex molecular architectures.
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Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, introducing diverse amine functionalities at the C4 position.
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Sonogashira Coupling: Reaction with terminal alkynes can be used to install alkynyl groups.
These transformations are fundamental in drug discovery for exploring the structure-activity relationships of lead compounds.[1][2]
Ester Manipulation
The methyl ester at the C5 position can be readily modified.
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Hydrolysis: Treatment with a base like lithium hydroxide or sodium hydroxide will hydrolyze the ester to the corresponding carboxylic acid.[5] This acid can then be coupled with a wide range of amines to form amides, a common functional group in many pharmaceuticals.
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Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
Applications in Drug Discovery and Agrochemicals
Functionalized pyrazoles are prevalent in a vast array of biologically active compounds.[3]
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Medicinal Chemistry: Pyrazole-containing molecules have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This compound, with its multiple points for diversification, is an excellent starting material for the synthesis of compound libraries for high-throughput screening.
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Agrochemicals: The pyrazole core is also found in many successful herbicides and insecticides.[2] The synthetic versatility of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate makes it a valuable intermediate for the development of new crop protection agents.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate and its precursors. Based on data for analogous compounds, the following should be considered:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[8][9]
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Storage: Store in a cool, dry place in a tightly sealed container.[8]
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First Aid:
Conclusion
Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a strategically functionalized pyrazole derivative with significant potential as a building block in medicinal chemistry and agrochemical research. While specific experimental data for this compound is limited in the public domain, its synthesis is achievable through established chemical transformations. Its true value lies in the versatility of its reactive handles—the C4-bromo group and the C5-ester—which allow for the creation of diverse and complex molecules for biological screening and development. As research in these fields continues to advance, compounds like this will undoubtedly play a crucial role in the discovery of new and improved therapeutic and crop protection agents.
References
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
-
PubChem. (n.d.). Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
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Chemical Substance Information. (n.d.). methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry.
- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 5-Amino-4-bromo-3-methyl-1-phenylpyrazole.
- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
- BenchChem. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
- Mahmood, A., et al. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...
- El-Malah, A. A., et al. (2018).
- IntechOpen. (2022).
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NextSDS. (n.d.). 4-bromo-1-isopropyl-5-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]
- Chen, B., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(7), 2645–2653.
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